trans-Stilbene oxide

Epoxide Hydrolase Xenobiotic Metabolism Enzyme Kinetics

Choose trans-stilbene oxide (TSO) for reproducible EH kinetics — its Km (1.7–4.9 µM) and Vmax (up to 0.47 µmol·min⁻¹·mg⁻¹) ensure robust signal vs. generic epoxides. As a selective Phase II inducer, TSO upregulates epoxide hydrolase and GST without strong CYP induction, unlike phenobarbital. Enantioselectivity (E ≤ 200) supports chiral method development and kinetic resolution studies. Available at ≥98% HPLC. Stable crystalline solid (mp 65–73°C) simplifies handling and formulation. Also employed in chiral COF synthesis.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 1439-07-2
Cat. No. B072803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene oxide
CAS1439-07-2
Synonymsstilbene oxide
stilbene oxide, (2R-trans)-isomer
stilbene oxide, (2S-trans)-isomer
stilbene oxide, (cis)-isomer
stilbene oxide, (trans)-isomer
stilbene oxide, trans-
stilbene oxide, trans-(+-)-isomer
trans-stilbene oxide
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
InChIInChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
InChIKeyARCJQKUWGAZPFX-KWCCSABGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene Oxide (CAS 1439-07-2) Procurement: Scientific Baseline and Core Properties


trans-Stilbene oxide (TSO; CAS 1439-07-2) is a chiral epoxide with the molecular formula C14H12O and molecular weight of 196.24 [1]. It exists as a white to light yellow crystalline powder with a melting point of 65–73°C, and is sparingly soluble in water but soluble in organic solvents such as toluene and ethanol . The compound, also referred to as trans-1,2-diphenyloxirane, possesses a rigid three-membered oxirane ring flanked by two phenyl groups, which imparts specific stereochemical constraints and distinct reactivity compared to its cis-isomer and non-epoxidized stilbene analogs . TSO serves as a benchmark substrate for epoxide hydrolase (EH) enzymes and as a unique inducer of phase II xenobiotic-metabolizing enzymes, setting it apart from classical inducers like phenobarbital [2].

Why trans-Stilbene Oxide Cannot Be Substituted with Generic Epoxides or Its cis-Isomer


Substituting trans-stilbene oxide (TSO) with generic epoxides like styrene oxide or even its close structural analog cis-stilbene oxide (CSO) is scientifically unsound due to profound differences in enzymatic recognition, induction profiles, and physical properties. The stereochemistry of the oxirane ring and the relative orientation of the phenyl groups dictate substrate specificity for key enzymes such as epoxide hydrolases (EHs) [1]. TSO is a known phenobarbital-type inducer of phase II drug-metabolizing enzymes with a unique selectivity profile that differs markedly from classical inducers [2]. Furthermore, the melting point of TSO (65–73°C) is significantly higher than that of CSO (38–40°C), which can directly impact formulation stability and handling . The following quantitative evidence demonstrates that TSO possesses specific, measurable, and non-interchangeable characteristics that are critical for reproducible experimental outcomes in biochemical and pharmacological research.

Quantitative Evidence for trans-Stilbene Oxide Differentiation Against Comparators


Cytosolic Epoxide Hydrolase Substrate Specificity: trans- vs. cis-Stilbene Oxide

In cytosolic epoxide hydrolase (EH) assays, trans-stilbene oxide (TSO) demonstrates dramatically higher hydration rates compared to its cis-isomer (CSO). The cytosolic EH from mouse liver exhibits an apparent Km of 4.9 µM for TSO, reflecting high affinity, while the Km for CSO is 73 µM, indicating a 15-fold lower affinity [1]. Furthermore, the maximal velocity (Vmax) for TSO hydrolysis by Brassica napus soluble EH is 0.47 µmol·min⁻¹·mg⁻¹, whereas the activity toward CSO is described as 'low' [2]. Rat liver cytosolic EH purified to homogeneity yields a Km of 1.7 µM and a Vmax of 205 nmol·min⁻¹·mg⁻¹ for TSO [3].

Epoxide Hydrolase Xenobiotic Metabolism Enzyme Kinetics

Enantioselectivity of Epoxide Hydrolases: (S,S)-TSO vs. (R,R)-TSO

The epoxide hydrolase Kau2 exhibits high enantioselectivity for the hydrolysis of trans-stilbene oxide, preferentially reacting with the (S,S)-enantiomer over the (R,R)-enantiomer. This selectivity is quantified by an enantiomeric ratio (E value) of approximately 200 [1]. In contrast, the plant enzyme StEH1 from potato shows a more moderate enantioselectivity, with an E value of about 43 for TSO [2]. The specific activity for the (S,S)-enantiomer of TSO by StEH1 is reported as 43 µmol·min⁻¹·mg⁻¹, compared to just 3 µmol·min⁻¹·mg⁻¹ for the (R,R)-enantiomer [3].

Enantioselectivity Biocatalysis Kinetic Resolution

Induction of Drug-Metabolizing Enzymes: TSO vs. Classical Inducers

trans-Stilbene oxide (TSO) functions as a unique inducer of xenobiotic-metabolizing enzymes, with a profile distinct from classical inducers like phenobarbital (PB) and 3-methylcholanthrene (3-MC). In rat liver, TSO induces phase II enzymes—specifically epoxide hydrolase and glutathione S-transferase—to a significantly greater extent than it induces cytochrome P-450, whereas PB and 3-MC primarily induce phase I P450 enzymes [1]. A single administration of TSO (2 mmol/kg) in rats increased the activity of cytosolic glucose 6-phosphate dehydrogenase and other phase II enzymes [2]. Notably, the cis-isomer (CSO) does not exhibit this same induction profile; it fails to show estrogenic activity after microsomal incubation, unlike the trans-isomer .

Enzyme Induction Phase II Metabolism Cytochrome P450

Melting Point and Solid-State Stability: trans- vs. cis-Stilbene Oxide

trans-Stilbene oxide (TSO) exhibits a melting point of 65–73°C (lit. 65–67°C or 68°C), classifying it as a solid at standard room temperature . In contrast, the cis-isomer (CSO) has a significantly lower melting point of 38–40°C, making it more prone to softening or melting under ambient conditions . This 25–30°C difference in melting point is a direct consequence of the molecular packing influenced by the trans-configuration, which allows for more efficient crystal lattice stabilization.

Physical Properties Formulation Stability Storage

Purity and Analytical Specification: Commercial trans-Stilbene Oxide

Commercially available trans-stilbene oxide (TSO) is routinely supplied with a purity of ≥98.0% as determined by HPLC, with some vendors offering ≥95% or >98.0% (HPLC) . This high and well-defined purity specification is critical for reproducible enzymatic assays and chemical synthesis. In contrast, the cis-isomer is often supplied at lower purity (e.g., 97%), and its handling may be more challenging due to its lower melting point .

Purity Quality Control HPLC

Specific Optical Rotation as a Chiral Identity Check

The two enantiomers of trans-stilbene oxide can be definitively identified and distinguished by their specific optical rotation values. The (R,R)-enantiomer exhibits a specific rotation of +250.8° (c = 0.85 g/100mL, chloroform, 22°C), while the (S,S)-enantiomer shows -251° (c = 5.82 g/100mL) [1]. This large magnitude of rotation provides a robust analytical handle for verifying enantiomeric identity and purity, which is crucial given the pronounced enantioselectivity of epoxide hydrolases for the (S,S)-form [2].

Chiral Purity Optical Rotation Enantiomer Identification

trans-Stilbene Oxide (CAS 1439-07-2): Validated Application Scenarios


Standard Substrate for Epoxide Hydrolase (EH) Activity Assays

Given its high affinity (Km = 1.7–4.9 µM) and rapid turnover (Vmax up to 0.47 µmol·min⁻¹·mg⁻¹) for cytosolic EHs compared to cis-stilbene oxide, TSO is the validated substrate of choice for quantitative EH assays in toxicology, pharmacology, and environmental science. Using TSO ensures robust signal detection and reliable kinetic parameter determination [1][2].

Investigation of Selective Phase II Enzyme Induction

For in vivo and in vitro studies focused on the selective induction of phase II xenobiotic-metabolizing enzymes (e.g., epoxide hydrolase, glutathione S-transferase) without a parallel strong induction of cytochrome P450, TSO is the specific and non-substitutable tool compound. It provides a distinct pharmacological profile compared to classical inducers like phenobarbital [3].

Chiral Resolution and Biocatalysis Research

The pronounced enantioselectivity of epoxide hydrolases towards TSO (E value up to 200 for the (S,S)-enantiomer) makes it an ideal model substrate for studying kinetic resolution mechanisms, developing enantioselective biocatalysts, and calibrating chiral chromatographic methods. The high optical rotation values of pure enantiomers further support analytical method development [4][5].

Synthesis of Chiral Building Blocks and Metal-Organic Frameworks

The rigid, chiral epoxide structure of TSO, available in high purity (≥98% by HPLC), serves as a valuable intermediate in the synthesis of more complex chiral molecules and has been specifically utilized in the preparation of metal complex covalent organic frameworks (COFs). Its solid-state stability (mp 65–73°C) simplifies handling and storage in synthetic workflows [6].

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